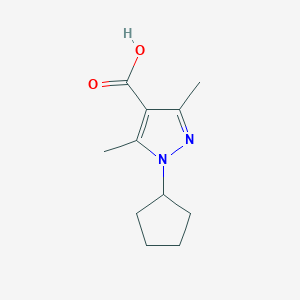
1-シクロペンチル-3,5-ジメチル-1H-ピラゾール-4-カルボン酸
概要
説明
“1-cyclopentyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid” is a compound that belongs to the class of organic compounds known as pyrazole carboxylic acids and derivatives . These are heterocyclic compounds containing a pyrazole ring in which a hydrogen atom is replaced by a carboxylic acid group .
Molecular Structure Analysis
The structure of pyrazole-4-carboxylic acids, including 3,5-dimethyl-1H-pyrazole-4-carboxylic acid, has been discussed based on crystallographic results and solid-state NMR .Chemical Reactions Analysis
While specific chemical reactions involving “1-cyclopentyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid” are not available, there are general reactions involving pyrazole derivatives .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its molecular weight is 140.14 . The IUPAC name is 3,5-dimethyl-1H-pyrazole-4-carboxylic acid .科学的研究の応用
複素環式化合物の合成
この化合物は、医薬品や農薬の開発に不可欠な様々な複素環式化合物の合成に使用されます。 このプロセスから形成されるシアノアセトアミド誘導体は、幅広い生物活性分子の作成における重要な中間体です .
N-(シアノアセチル)ウレアの調製
これは、ウラシル、スルファジメトキシン、テオフィリン、カフェイン、およびその他の製品を合成するための重要な化合物であるN-(シアノアセチル)ウレアの前駆体として役立ちます。 これは、治療薬と刺激剤の生産におけるその役割を強調しています .
生物活性研究
この化合物を含むピラゾールカルボン酸誘導体は、その生物活性について研究されています。 それらは、抗炎症、鎮痛、抗菌、および抗がん特性を持っていることが判明しており、医薬品化学研究にとって貴重なものです .
作用機序
Target of Action
The primary targets of 1-cyclopentyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid are currently unknown. This compound belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms . .
Mode of Action
It is known that pyrazole derivatives can interact with various enzymes and receptors in the body . The interaction of the compound with its targets could lead to changes in cellular processes, but the specifics would depend on the exact nature of the targets.
Biochemical Pathways
Pyrazole derivatives are often involved in a wide range of biochemical pathways due to their ability to interact with various enzymes and receptors . The downstream effects of these interactions can vary widely and would depend on the specific targets of the compound.
Pharmacokinetics
The compound’s predicted properties include a melting point of 273 °c and a boiling point of 3683±370 °C . The compound is predicted to have a density of 1.321±0.06 g/cm3 . These properties may influence the compound’s bioavailability, but further studies are needed to confirm this.
Result of Action
Based on the known activities of other pyrazole derivatives, it can be hypothesized that the compound may have a variety of effects depending on its specific targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-cyclopentyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and activity. The compound is predicted to be stable under normal storage conditions (sealed in dry, room temperature) .
実験室実験の利点と制限
1-cyclopentyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a versatile molecule that has a variety of applications in the laboratory. It is relatively easy to synthesize and can be used to produce a variety of active ingredients and pharmaceuticals. Additionally, it has been shown to have a variety of biochemical and physiological effects, making it a useful tool for researchers. However, 1-cyclopentyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is also limited in its use in the laboratory due to its low solubility in water and its instability in alkaline solutions.
将来の方向性
In the future, 1-cyclopentyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid could be used to develop novel compounds for the treatment of cancer and other diseases. Additionally, further research could be conducted to explore the potential of 1-cyclopentyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid for the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders. Additionally, further research could be conducted to explore the potential of 1-cyclopentyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid as an antioxidant and to investigate its potential use in the production of dyes, polymers, and catalysts. Finally, further research could be conducted to explore the mechanism of action of 1-cyclopentyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid and to develop methods to increase its solubility in water and its stability in alkaline solutions.
Safety and Hazards
生化学分析
Biochemical Properties
1-Cyclopentyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, pyrazole derivatives are known to exhibit interactions with cyclooxygenase enzymes, which are involved in the inflammatory response . The nature of these interactions often involves inhibition of enzyme activity, leading to reduced production of pro-inflammatory mediators.
Cellular Effects
The effects of 1-cyclopentyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives have been shown to affect the NF-κB signaling pathway, which plays a crucial role in regulating immune response and inflammation . This modulation can lead to altered gene expression profiles and changes in cellular metabolism, impacting cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, 1-cyclopentyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor, binding to the active site of target enzymes and preventing substrate access . This inhibition can result in decreased enzyme activity and subsequent downstream effects on cellular processes. Additionally, pyrazole derivatives can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-cyclopentyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that pyrazole derivatives can undergo metabolic degradation, leading to the formation of active or inactive metabolites . These temporal changes can impact the compound’s efficacy and safety in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 1-cyclopentyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity or nephrotoxicity. Understanding the dosage-response relationship is crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
1-Cyclopentyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . These interactions can lead to the formation of metabolites that may retain or alter the compound’s biological activity. The effects on metabolic flux and metabolite levels are important considerations for its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 1-cyclopentyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 1-cyclopentyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid affects its activity and function. Targeting signals and post-translational modifications can direct the compound to specific organelles, such as the nucleus or mitochondria . These localizations can influence the compound’s interactions with biomolecules and its overall biological effects.
特性
IUPAC Name |
1-cyclopentyl-3,5-dimethylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-7-10(11(14)15)8(2)13(12-7)9-5-3-4-6-9/h9H,3-6H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJHVRCMIMFJKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCCC2)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


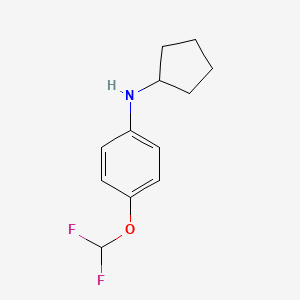

![1-{4-[(4-Chlorophenyl)thio]-3-fluorophenyl}ethanone](/img/structure/B1453668.png)
![3-{[(4-Methoxyphenyl)methoxy]methyl}aniline](/img/structure/B1453669.png)
![3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid](/img/structure/B1453671.png)
![4-[Cyclohexyl(methyl)amino]benzoic acid](/img/structure/B1453675.png)
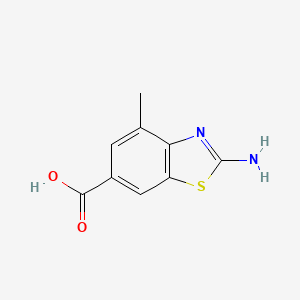


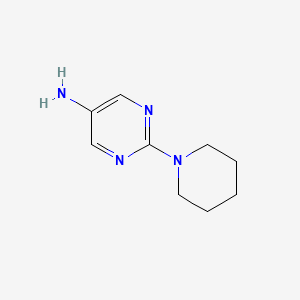
![3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B1453685.png)
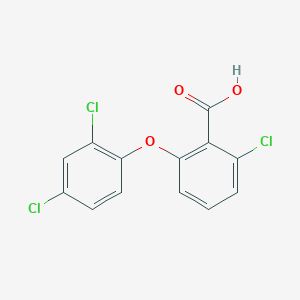
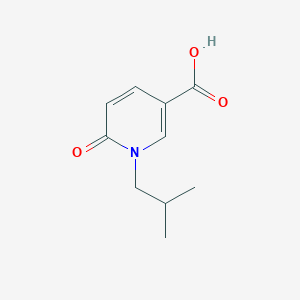
![4-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B1453688.png)
